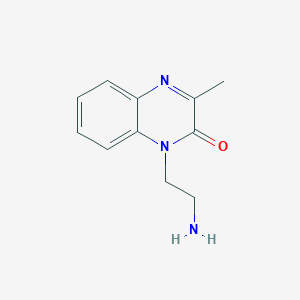

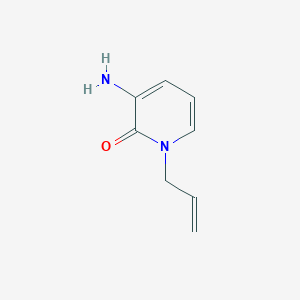

3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-amine

Vue d'ensemble

Description

3-Fluorophenyl compounds are used in various fields, including as laboratory chemicals . They are often used as building blocks in organic synthesis .

Synthesis Analysis

The synthesis of similar compounds often involves reactions with benzaldehydes or other cyclic or acyclic precursors . Protodeboronation of pinacol boronic esters is one method that has been reported .Molecular Structure Analysis

The molecular structure of similar compounds is often confirmed by methods such as FTIR, 1H and 13C NMR, and MS spectroscopies . X-ray diffraction is also used to analyze the single crystal of the compound .Chemical Reactions Analysis

The chemical reactions of similar compounds often involve various enzymes . For example, 1,3,4-oxadiazole conjugates have different mechanisms of action by targeting various enzymes .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often analyzed using methods such as Density Functional Theory (DFT) . This can provide information on the molecular structure, electrostatic potential, and frontier molecular orbital of the molecule .Applications De Recherche Scientifique

Synthesis and Biological Activities

The compound has been a core structure in the synthesis of various molecules with significant biological activities. For example, compounds derived from 1,2,4-oxadiazole rings have demonstrated good to moderate antimicrobial activity against various microorganisms, with some displaying antiurease and antilipase activities (Başoğlu et al., 2013). Additionally, derivatives of 1,3,4-oxadiazole have been characterized for their in vitro anticancer activity against multiple human cancer cell lines, showing promising results in comparison to standard drugs like 5-fluorouracil (Vinayak et al., 2017).

Photochemical Synthesis and Applications

The photochemistry of 3-N-alkylamino-5-perfluoroalkyl-1,2,4-oxadiazoles has been explored, leading to the synthesis of fluorinated 1,3,4-oxadiazoles and 1,2,4-triazoles. These processes have significant implications for synthesizing target fluorinated structures, which are valuable in various scientific applications (Pace et al., 2004).

Material Science and Polymer Applications

In the field of materials science, 1,3,4-oxadiazole derivatives have contributed to the development of new fluorinated poly(1,3,4-oxadiazole-ether-imide)s. These polymers display high thermal stability, solubility in polar organic solvents, and interesting optical properties, marking their potential use in various industrial applications (Hamciuc et al., 2005).

Photoluminescent Materials

The structural manipulation of 1,3,4-oxadiazole derivatives has led to materials with unique photoluminescent properties. For instance, the introduction of amine moieties in oxadiazole compounds has allowed for the control of their morphology and phase structure, yielding materials that emit strong blue fluorescence. These materials are potential candidates for photo- and electro-active devices (Mochizuki et al., 2005).

Safety And Hazards

Propriétés

IUPAC Name |

3-(3-fluorophenyl)-1,2,4-oxadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3O/c9-6-3-1-2-5(4-6)7-11-8(10)13-12-7/h1-4H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLKABRBRBWCDGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NOC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B1445043.png)

![N-[(3-chlorophenyl)methyl]cyclobutanamine](/img/structure/B1445044.png)

![1-[4-(But-2-yn-1-yloxy)phenyl]ethan-1-ol](/img/structure/B1445045.png)

![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]acetonitrile](/img/structure/B1445050.png)